(S)-2-((Diphenylphosphanyl)methyl)pyrrolidine hydrochloride
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Overview
Description
(S)-2-((Diphenylphosphanyl)methyl)pyrrolidine hydrochloride is a chiral phosphine ligand used in various asymmetric synthesis reactions. This compound is known for its ability to facilitate enantioselective transformations, making it valuable in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Diphenylphosphanyl)methyl)pyrrolidine hydrochloride typically involves the reaction of (S)-2-(chloromethyl)pyrrolidine with diphenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Diphenylphosphanyl)methyl)pyrrolidine hydrochloride undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: The phosphine ligand can coordinate with transition metals to form metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
(S)-2-((Diphenylphosphanyl)methyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-((Diphenylphosphanyl)methyl)pyrrolidine hydrochloride involves its role as a chiral ligand. It coordinates with transition metals to form chiral metal complexes, which then catalyze enantioselective reactions. The chirality of the ligand induces asymmetry in the reaction environment, leading to the preferential formation of one enantiomer over the other.
Comparison with Similar Compounds
Similar Compounds
®-2-((Diphenylphosphanyl)methyl)pyrrolidine hydrochloride: The enantiomer of the compound, used in similar applications but with opposite chirality.
(S)-2-((Diphenylphosphanyl)methyl)piperidine hydrochloride: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-2-((Diphenylphosphanyl)methyl)pyrrolidine hydrochloride is unique due to its specific chiral configuration and its ability to induce high enantioselectivity in catalytic reactions. Its structural features and reactivity make it a valuable tool in asymmetric synthesis.
Properties
Molecular Formula |
C17H21ClNP |
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Molecular Weight |
305.8 g/mol |
IUPAC Name |
diphenyl-[[(2S)-pyrrolidin-2-yl]methyl]phosphane;hydrochloride |
InChI |
InChI=1S/C17H20NP.ClH/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17;/h1-6,9-12,15,18H,7-8,13-14H2;1H/t15-;/m0./s1 |
InChI Key |
OYALHMFEBNXYFW-RSAXXLAASA-N |
Isomeric SMILES |
C1C[C@H](NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1CC(NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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